![molecular formula C46H94N4O2 B12598903 3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name) CAS No. 917572-95-3](/img/structure/B12598903.png)
3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diylbis(methylazanediyl) and N-octadecylpropanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) typically involves a multi-step process. One common method includes the reaction of ethane-1,2-diamine with methyl chloroformate to form the intermediate ethane-1,2-diylbis(methylazanediyl). This intermediate is then reacted with N-octadecylpropanamide under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for maintaining product consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its structure enables it to form complexes with metal ions, which can be utilized in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 3,3’-[Ethane-1,2-diylbis(oxy)]bis(4,1-phenylene)dipropionate
- 2,2’-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate
Uniqueness
Compared to similar compounds, 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) is unique due to its specific combination of ethane-1,2-diylbis(methylazanediyl) and N-octadecylpropanamide groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
917572-95-3 |
|---|---|
Formule moléculaire |
C46H94N4O2 |
Poids moléculaire |
735.3 g/mol |
Nom IUPAC |
3-[methyl-[2-[methyl-[3-(octadecylamino)-3-oxopropyl]amino]ethyl]amino]-N-octadecylpropanamide |
InChI |
InChI=1S/C46H94N4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-47-45(51)37-41-49(3)43-44-50(4)42-38-46(52)48-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-44H2,1-4H3,(H,47,51)(H,48,52) |
Clé InChI |
JEXYVYDBEQBWNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CCN(C)CCN(C)CCC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



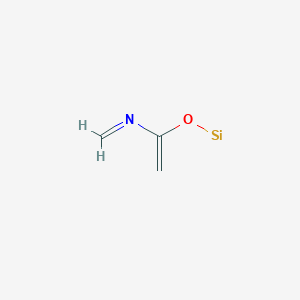
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
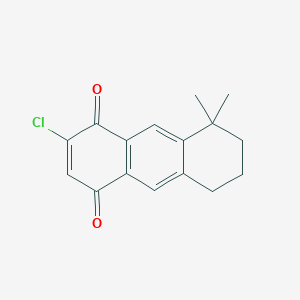
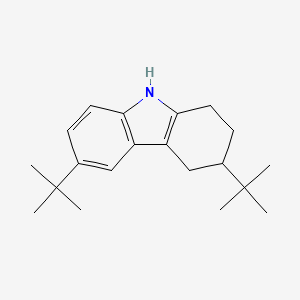
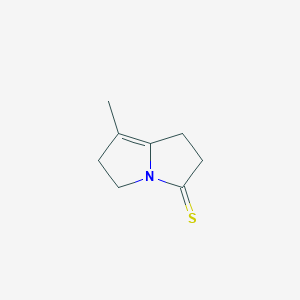
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
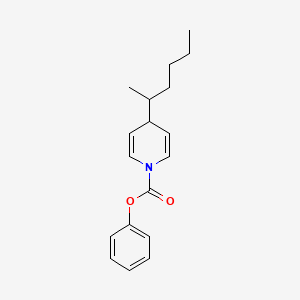
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
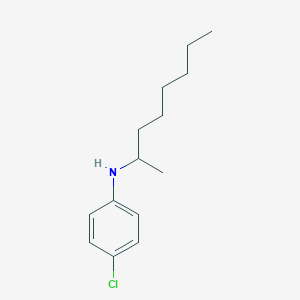
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
